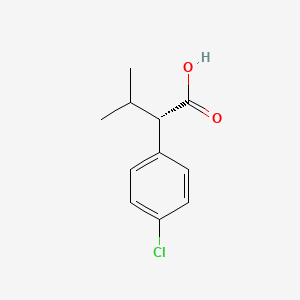

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJMSIIXXKNIDJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357550 | |

| Record name | (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55332-38-2 | |

| Record name | (αS)-4-Chloro-α-(1-methylethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55332-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-(4-Chlorophenyl)-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid, a chiral carboxylic acid, is a molecule of significant interest in the fields of agrochemicals and pharmaceuticals. It is a key acidic metabolite of the pyrethroid insecticide, esfenvalerate.[1][2][3] The stereochemistry of this compound plays a crucial role in its biological activity and metabolic fate. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and for comprehending its behavior in biological and environmental systems. This guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental methodologies and scientific principles.

Core Physical Properties

The physical characteristics of a compound are dictated by its molecular structure. For this compound, the presence of a chlorophenyl group, an isopropyl moiety, and a carboxylic acid function, all arranged around a chiral center, defines its physical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃ClO₂ | [2][3][4] |

| Molecular Weight | 212.67 g/mol | [2][3][4] |

| CAS Number | 55332-38-2 | [3][5] |

| Appearance | White to off-white powder or crystal | [4] |

| Melting Point | 89-91 °C | [5] |

| Boiling Point | 318.7 ± 17.0 °C (Predicted) | [4][5] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [4][5] |

| pKa | 4.13 ± 0.10 (Predicted) | [4] |

| Solubility | Slightly soluble in chloroform and DMSO | [4] |

In-Depth Analysis of Key Physical Properties

Melting Point

The melting point is a critical indicator of a compound's purity. For this compound, the relatively sharp melting point range of 89-91 °C suggests a well-defined crystalline structure.[5] Impurities would typically lead to a depression and broadening of this range.

The capillary melting point method is a standard and reliable technique for determining the melting point of a solid organic compound. The underlying principle is the precise measurement of the temperature at which the solid phase transitions to the liquid phase.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Causality in Experimental Choices:

-

Fine Powder: Grinding the sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow temperature ramp near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Rapid heating can lead to a reading that is higher than the true melting point.

Acidity (pKa)

The acidity of this compound is defined by the dissociation of the carboxylic acid proton. The predicted pKa of 4.13 indicates it is a weak acid, comparable to other phenylacetic acids.[4][6] This property is fundamental to its solubility in aqueous solutions of varying pH and its interaction with biological targets.

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound. It involves the gradual addition of a titrant (a strong base for an acidic compound) and monitoring the corresponding change in pH.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Trustworthiness of the Protocol:

This protocol is self-validating through the calibration of the pH meter with standard buffers and the use of a standardized titrant. The sigmoidal shape of the resulting titration curve provides a clear visual confirmation of the acid-base titration process.

Solubility

The solubility of a compound dictates its bioavailability and formulation possibilities. This compound is reported to be slightly soluble in organic solvents like chloroform and DMSO.[4] Its aqueous solubility is expected to be low but will increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It measures the concentration of a saturated solution at equilibrium.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Expertise in Experimental Design:

-

Equilibration Time: The extended agitation period is essential to ensure that the system has reached a true thermodynamic equilibrium, providing a reliable measure of solubility.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons: Doublets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the chlorophenyl ring.

-

Methine Proton (α-carbon): A doublet adjacent to the isopropyl group and the aromatic ring.

-

Isopropyl Group Protons: A multiplet for the methine proton and two doublets for the diastereotopic methyl groups.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Crystallography and Polymorphism

The solid-state structure of this compound has not been extensively reported in the public domain. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for substituted phenylacetic acids.[6][7] Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability, which can have significant implications for drug development and formulation. Further studies, such as single-crystal X-ray diffraction, would be necessary to fully characterize its crystalline structure and investigate the potential for polymorphism.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. The presented data, drawn from available chemical databases, and the outlined experimental methodologies offer a robust framework for researchers and scientists working with this compound. A comprehensive understanding of these properties is essential for advancing its application in various scientific and industrial domains. Further experimental investigation into its pKa, spectroscopic characterization, and solid-state properties would provide even greater insight into the behavior of this important chiral molecule.

References

-

Chen, Y., et al. (2020). Biodegradation and metabolic pathway of fenvalerate by Citrobacter freundii CD-9. Scientific Reports, 10(1), 18683. [Link]

-

ESFENVALERATE (204). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 3, 2026, from [Link]

-

Fenvalerate (EHC 95, 1990). (1990). INCHEM. Retrieved January 3, 2026, from [Link]

-

Miyamoto, J., et al. (1985). The metabolism of fenvalerate in plants: The conjugation of the acid moiety. Pesticide Science, 16(1), 27-38. [Link]

-

(2~{S})-2-[2-(4-chlorophenyl)sulfanylethanoylamino]-3-methyl-butanoic acid. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Fenvalerate. (1990). IARC Publications. Retrieved January 3, 2026, from [Link]

-

Mundy, D. E., & Machin, A. F. (1988). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 435, 117-125. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 3, 2026, from [Link]

-

Butanoic acid, 2-methyl-, phenylmethyl ester. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

2-Methylbutanoic Acid. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). (n.d.). Human Metabolome Database. Retrieved January 3, 2026, from [Link]

-

Butanoic acid, 3-methyl-, 2-methylbutyl ester. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

Enantiomer Separation of Chiral Acids on CHIRALPAK® AX-QN and CHIRALPAK® AX QD. (n.d.). Chiral Technologies. Retrieved January 3, 2026, from [Link]

-

(2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. (n.d.). AERU. Retrieved January 3, 2026, from [Link]

-

Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. (2018). Crystal Growth & Design, 18(11), 6749-6761. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved January 3, 2026, from [Link]

-

Phenylacetic acid. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. (2024, April 19). YouTube. Retrieved January 3, 2026, from [Link]

-

Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

Showing metabocard for Phenylacetic acid (HMDB0000209). (n.d.). Human Metabolome Database. Retrieved January 3, 2026, from [Link]

-

Butanoic acid. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

Butanoic acid, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). Molecules, 29(18), 4235. [Link]

-

Butanoic acid, 3-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

Butanoic acid, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

Butanoic acid, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

Sources

- 1. Fenvalerate (EHC 95, 1990) [inchem.org]

- 2. 2-(4-Chlorophenyl)-3-methylbutanoic Acid [lgcstandards.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-(4-Chlorophenyl)-3-methylbutyric acid CAS#: 2012-74-0 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 7. Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones | Semantic Scholar [semanticscholar.org]

Physicochemical characteristics of (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid

An In-depth Technical Guide to the Physicochemical Characteristics of (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Introduction

This compound is a chiral monocarboxylic acid, recognized both as a key metabolite of the synthetic pyrethroid insecticide, esfenvalerate, and as a molecule of interest in its own right.[1][2] Its structure, featuring a stereocenter and a substituted phenyl ring, imparts specific physicochemical properties that are critical to its biological activity, environmental fate, and potential therapeutic applications. For instance, it has been investigated for its ability to inhibit isovaleric acid and acetylcholinesterase, the latter suggesting a potential role in Alzheimer's disease research.

This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. Moving beyond a simple data sheet, we delve into the causality behind these properties and present field-proven experimental protocols for their validation. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively work with, formulate, and understand the behavior of this compound in both chemical and biological systems.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers for this compound are outlined below.

-

Chemical Name: this compound

-

Synonyms: Esfenvalerate Free Acid Metabolite[1]

The molecule's three-dimensional arrangement dictates its interactions and properties. The structure consists of a butanoic acid backbone with an isopropyl group at the 3-position and a 4-chlorophenyl substituent at the chiral center (carbon-2).

Caption: Workflow for Capillary Melting Point Determination.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This "excess solid" method is the gold standard for determining the true equilibrium solubility of a compound. [4][5] Rationale: This protocol ensures that the solvent is fully saturated with the solute, reaching a state of thermodynamic equilibrium. Shaking for an extended period (typically 24 hours or more) is crucial to overcome kinetic barriers to dissolution.

Methodology:

-

Preparation:

-

Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. "Excess" means that solid material remains visible after the equilibration period.

-

-

Equilibration:

-

Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid. This is best achieved by centrifugation followed by drawing from the top layer, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Analysis:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Quantify the concentration of the dissolved compound in the saturated supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). [6][7]5. Reporting:

-

The measured concentration is reported as the thermodynamic solubility in the specified solvent at the given temperature (e.g., in mg/mL or µM).

-

Caption: Workflow for Shake-Flask Solubility Measurement.

Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. [8][9][10] Rationale: This method directly measures the change in pH of a solution of the weak acid as it is neutralized by a strong base. The pKa corresponds to the pH at which the concentrations of the acidic and conjugate base forms are equal (the half-equivalence point), which is identified from the inflection point of the titration curve.

Methodology:

-

System Calibration:

-

Calibrate a pH meter using at least two, and preferably three, standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0). [8]2. Sample Preparation:

-

Accurately weigh and dissolve a known amount of the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if needed to aid initial dissolution). The final concentration should be at least 10⁻⁴ M. [9] * Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration. [8] * Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement. [8]3. Titration:

-

Place the solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature.

-

Immerse the calibrated pH electrode into the solution.

-

Incrementally add a standardized strong base titrant (e.g., 0.1 M NaOH) using a precision burette.

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/min) before recording the pH and the total volume of titrant added. [8]4. Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of maximum slope) by calculating the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²). [11] * The pKa is the pH value at the half-equivalence point (i.e., the pH at the volume of titrant that is half of the volume required to reach the equivalence point).

-

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

The physicochemical characteristics of this compound—its melting point, solubility, pKa, and lipophilicity—are intricately linked and collectively define its behavior in a laboratory or biological setting. A thorough understanding of these properties, validated through robust experimental protocols, is not merely academic. It is an essential prerequisite for any successful research and development endeavor, from designing meaningful biological assays and developing stable formulations to predicting its absorption and fate in vivo. This guide provides the foundational data and methodological framework to empower scientists in their work with this important chiral molecule.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

thinkSRS.com. Melting Point Determination. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link]

-

ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link]

-

Westlab Canada. Measuring the Melting Point. Available from: [Link]

-

University of Colorado Boulder. Melting point determination. Available from: [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. Available from: [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Elsevier. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Available from: [Link]

-

Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Available from: [Link]

- Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

-

PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

PubChem. (2~{S})-2-[2-(4-chlorophenyl)sulfanylethanoylamino]-3-methyl-butanoic acid. Available from: [Link]

-

Aromalake Chemical Co., Ltd. S-2-(4-chlorophenyl)-3-methylbutanoic acid. Available from: [Link]

-

AERU. (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid [sitem.herts.ac.uk]

- 3. S-2-(4-chlorophenyl)-3-methylbutanoic acid [aromalake.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pharmatutor.org [pharmatutor.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid CAS number and structure

An In-depth Technical Guide to (S)-2-(4-Chlorophenyl)-3-methylbutanoic Acid

Abstract

This compound is a chiral carboxylic acid belonging to the 2-arylpropionic acid class. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the compound's physicochemical properties, CAS number, and structure. Furthermore, it explores detailed methodologies for its synthesis, focusing on both the preparation of the racemic mixture and subsequent strategies for chiral resolution to isolate the desired (S)-enantiomer. Key applications as a synthetic intermediate in the agrochemical and pharmaceutical industries are discussed, underscoring the importance of enantiomeric purity in modern chemical development. This document serves as a practical and authoritative resource, integrating established protocols with the scientific principles that govern them.

Introduction

This compound is a specific stereoisomer of a substituted phenylacetic acid derivative. The broader class of 2-arylpropionic acids, to which this molecule belongs, includes numerous commercially significant compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1][2] In these and other biologically active molecules, chirality is a critical determinant of pharmacological activity and safety. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects.[3][4]

Consequently, the synthesis of enantiomerically pure building blocks such as this compound is of paramount importance. This compound serves as a valuable intermediate, particularly in the synthesis of complex chiral molecules. The racemic form, 2-(4-chlorophenyl)-3-methylbutyric acid, is a known key intermediate in the production of certain pyrethroid insecticides like Fenvalerate.[5] This guide will focus specifically on the (S)-enantiomer, detailing its properties and the critical workflows for its preparation and isolation.

Core Compound Identification and Physicochemical Properties

The fundamental identification and physical characteristics of this compound are essential for any laboratory or industrial application.

Chemical Structure:

Caption: Chemical structure of the (S)-enantiomer.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 55332-38-2 | [6][7] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [6][7] |

| Molecular Weight | 212.67 g/mol | [7] |

| Melting Point | 89-91 °C | [6] |

| Boiling Point | 318.7 ± 17.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Appearance | White to off-white powder or crystal | [8] |

| Solubility | Soluble in Chloroform, DMSO (Slightly) | [8] |

| Synonyms | (αS)-4-Chloro-α-(1-methylethyl)benzeneacetic acid, (+)-2-(4-Chlorophenyl)-3-methylbutyric acid | [6] |

Synthesis and Chiral Resolution

Obtaining the enantiomerically pure (S)-acid typically involves a two-stage approach: first, the synthesis of the racemic mixture, followed by a chiral resolution step. Alternatively, asymmetric synthesis can be employed to directly yield the desired enantiomer.

Racemic Synthesis: Alkylation of 4-Chlorophenylacetic Acid

A common and robust method for preparing the racemic backbone of 2-arylalkanoic acids is the α-alkylation of an arylacetonitrile or arylacetate precursor. A process adapted from known industrial methods involves the alkylation of 4-chlorophenylacetic acid.[8][9]

Caption: Workflow for Racemic Synthesis.

Experimental Protocol (Racemic Synthesis):

-

Reaction Setup: To a suitable reactor containing a dispersion of a strong base like fine potassium hydroxide in an inert solvent such as xylene, add 4-chlorophenylacetic acid.

-

Alkylation: Add 2-chloropropane (isopropyl chloride) dropwise to the mixture while maintaining the temperature between 70-80°C. The reaction is typically exothermic and requires controlled addition.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture and pour it into water. Separate the aqueous and organic layers. The product will be in the organic layer after acidification of the aqueous layer and re-extraction, or directly in the organic layer if the base is used stoichiometrically.

-

Isolation: Concentrate the organic layer under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude product by distillation or recrystallization to yield racemic 2-(4-chlorophenyl)-3-methylbutanoic acid.[8]

Chiral Resolution Strategies

With the racemic acid in hand, the next critical step is the separation of the enantiomers.

This is a time-honored and widely used method for resolving racemic acids and amines.[10] The principle involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[11]

Caption: Workflow for Diastereomeric Salt Resolution.

Protocol (Diastereomeric Salt Resolution):

-

Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., ethanol). Add a sub-stoichiometric amount (approx. 0.5 equivalents) of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine.

-

Crystallization: Heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

-

Enantiomeric Purity Check: Liberate a small sample of the acid from the salt by treating with aqueous HCl and extracting with an organic solvent. Analyze the enantiomeric excess (e.e.) of this sample using chiral HPLC.[12]

-

Recrystallization: If the desired e.e. is not achieved, recrystallize the salt from the same solvent system until a constant optical rotation or a satisfactory e.e. is obtained.

-

Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to pH < 2. The enantiomerically pure carboxylic acid will precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

-

Final Isolation: Dry the organic extracts, filter, and evaporate the solvent to yield the final product, this compound.

A more modern and elegant approach is enzymatic kinetic resolution. This method exploits the stereoselectivity of enzymes, such as lipases or esterases, which catalyze a reaction (e.g., ester hydrolysis) much faster for one enantiomer than the other.[3][4] For resolving 2-arylpropionic acids, a common strategy is the enantioselective hydrolysis of their racemic esters.

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol (Enzymatic Kinetic Resolution):

-

Esterification: First, convert the racemic acid to a simple ester (e.g., methyl or ethyl ester) using standard methods (e.g., Fischer esterification).

-

Enzymatic Reaction: Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 8.0). Add a stereoselective esterase or lipase. Research has identified engineered esterases like Est924 variants that show high selectivity for (S)-2-arylpropionates.[3][4]

-

Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) and monitor the conversion, typically aiming for ~50% conversion, at which point the theoretical maximum yield of one enantiomer is reached.

-

Separation: Once ~50% conversion is achieved, stop the reaction. Extract the mixture with an organic solvent like diethyl ether. The unreacted (R)-ester will move to the organic phase, while the deprotonated (S)-carboxylate salt remains in the aqueous phase.

-

Isolation: Separate the layers. Acidify the aqueous layer with HCl to precipitate the (S)-acid. Filter or extract with an organic solvent to isolate the pure this compound.

Applications and Significance

Intermediate in Pharmaceutical and Agrochemical Synthesis

The primary value of this compound lies in its role as a chiral building block.

-

Agrochemicals: The racemic version is a precursor to the pyrethroid insecticide fenvalerate. The synthesis of specific, more active stereoisomers (like Esfenvalerate) requires enantiopure intermediates, highlighting the importance of this compound's chiral variants.[5]

-

Pharmaceuticals: While not a final drug product itself, its structure is analogous to many active pharmaceutical ingredients (APIs).[13] It can be used in the synthesis of novel drug candidates where the 2-(4-chlorophenyl)-3-methyl moiety is a desired pharmacophore.[14] The development of molecules containing thiazolidinone rings attached to a similar butanoic acid framework has shown potential in anticancer research, suggesting the utility of this core structure in medicinal chemistry.[15][16]

Importance in Chiral Drug Development

The broader context for this compound's importance is the trend towards single-enantiomer drugs.[17][18] For many drug classes, including the related NSAIDs, the (S)-enantiomer is the active form (the eutomer). By starting with an enantiomerically pure building block like this compound, chemists can avoid the challenges and costs associated with late-stage chiral separations and ensure the stereochemical integrity of the final API. This approach is fundamental to modern, efficient drug design and synthesis.

Analytical Characterization

To ensure the quality of the synthesized material, several analytical techniques are essential:

-

Structural Verification: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and purity.

-

Enantiomeric Purity: The most critical analysis for this compound is the determination of enantiomeric excess (e.e.). This is almost universally performed using Chiral High-Performance Liquid Chromatography (Chiral HPLC) , which can separate and quantify the two enantiomers.[12][19]

-

Melting Point: The melting point range (89-91 °C) serves as a quick and reliable indicator of purity.[6]

Conclusion

This compound is a well-defined chemical entity with significant value as a chiral intermediate. While its direct applications are specialized, its structural relationship to a major class of pharmaceuticals and agrochemicals makes it a compound of interest for synthetic and medicinal chemists. The successful production of this molecule relies on a mastery of both classical organic synthesis for the creation of the racemic form and sophisticated resolution techniques—whether classical crystallization or modern biocatalysis—to achieve the high enantiomeric purity demanded by today's pharmaceutical and chemical industries.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]

- 4. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid [sitem.herts.ac.uk]

- 6. echemi.com [echemi.com]

- 7. S-2-(4-chlorophenyl)-3-methylbutanoic acid [aromalake.com]

- 8. 2-(4-Chlorophenyl)-3-methylbutyric acid CAS#: 2012-74-0 [m.chemicalbook.com]

- 9. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. pharmtech.com [pharmtech.com]

- 12. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid [myskinrecipes.com]

- 14. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule [mdpi.com]

- 16. 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. jelsciences.com [jelsciences.com]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of 2-(4-chlorophenyl)-3-methylbutanoic Acid

Introduction

2-(4-chlorophenyl)-3-methylbutanoic acid, also known as fenvalerate acid, is a critical chiral building block in the synthesis of various commercial products, most notably the pyrethroid insecticide Fenvalerate.[1] The biological activity of such compounds is intrinsically linked to their stereochemistry. The presence of a stereogenic center at the alpha-position to the carboxyl group means that only one enantiomer typically exhibits the desired potent activity, while the other may be significantly less active or even contribute to undesirable off-target effects.[2][3] Consequently, the development of robust and efficient methods for the enantioselective synthesis of this specific carboxylic acid is of paramount importance for researchers, scientists, and professionals in drug and agrochemical development.

This guide provides a detailed exploration of the core strategies for achieving high enantiopurity in the synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid. We will dissect the mechanistic underpinnings, provide field-proven protocols, and compare the relative merits of three principal approaches: chiral auxiliary-mediated diastereoselective alkylation, catalytic asymmetric hydrogenation, and enzymatic kinetic resolution.

Strategy 1: Chiral Auxiliary-Mediated Synthesis

This classical yet highly reliable approach involves the temporary covalent attachment of a chiral auxiliary to an achiral precursor.[3] This transforms the synthetic challenge from controlling enantioselectivity to controlling diastereoselectivity, which is often more straightforward. Evans' oxazolidinones and pseudoephedrine-based auxiliaries are exemplary in this field for their high stereochemical control and predictable outcomes.[2][3][]

Causality and Mechanistic Insight

The core principle is steric hindrance. The chiral auxiliary, once attached to the 4-chlorophenylacetic acid substrate, forms an imide.[] The bulky substituents on the auxiliary effectively shield one face of the resulting enolate, which is formed upon deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Consequently, an incoming electrophile (in this case, an isopropyl group source) can only approach from the less hindered face, leading to the preferential formation of one diastereomer. The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to release the desired enantiomerically enriched carboxylic acid.[3]

Experimental Protocol: Evans' Oxazolidinone Auxiliary

Step 1: Acylation of the Chiral Auxiliary

-

In a flame-dried, nitrogen-purged round-bottom flask, dissolve (4S)-4-isopropyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq., 1.6 M in hexanes) and stir for 15 minutes to form the lithium salt.

-

In a separate flask, convert 4-chlorophenylacetic acid to its acid chloride using thionyl chloride or oxalyl chloride.

-

Add the freshly prepared 4-chlorophenylacetyl chloride (1.0 eq.) to the lithium salt solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Purify the resulting N-acyloxazolidinone by flash column chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the purified N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under nitrogen.

-

Add LDA (1.1 eq., freshly prepared or commercial solution) dropwise to form the lithium enolate. Stir for 30 minutes.

-

Add isopropyl iodide (1.5 eq.) to the enolate solution.

-

Maintain the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over several hours.

-

Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate.

-

Extract with an organic solvent and purify via chromatography to isolate the alkylated product. The diastereomeric excess (d.e.) can be determined at this stage using ¹H NMR spectroscopy.[2]

Step 3: Auxiliary Cleavage

-

Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq., 30% w/w) followed by lithium hydroxide (2.0 eq.).

-

Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature until the starting material is consumed.

-

Quench the excess peroxide with aqueous sodium sulfite.

-

Acidify the mixture with 1 M HCl to protonate the carboxylic acid.

-

Extract the desired 2-(4-chlorophenyl)-3-methylbutanoic acid with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.

-

Verify the enantiomeric excess (e.e.) of the final product using chiral HPLC.

Workflow Diagram: Chiral Auxiliary Method

Sources

An In-depth Technical Guide to Novel Synthesis Routes for (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Abstract

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid is a chiral carboxylic acid and a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its stereospecific configuration is crucial for its biological activity, necessitating enantiomerically pure synthesis routes. This technical guide provides a comprehensive overview of established and emerging synthetic strategies for obtaining the (S)-enantiomer of 2-(4-chlorophenyl)-3-methylbutanoic acid. The discussion encompasses classical chiral resolution, modern asymmetric synthesis methodologies, and innovative biocatalytic approaches. Each section delves into the underlying principles, provides exemplary protocols, and critically evaluates the advantages and limitations, offering researchers and drug development professionals a robust resource for selecting and optimizing the most suitable synthetic pathway.

Introduction: The Significance of Chiral Purity

The therapeutic efficacy and safety of many active pharmaceutical ingredients (APIs) are intrinsically linked to their stereochemistry. 2-Arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) to which this compound is structurally related, exemplify this principle. For "profens," the anti-inflammatory activity resides almost exclusively in the (S)-enantiomer.[2][3] While some racemic profens undergo in vivo metabolic chiral inversion from the inactive (R)-enantiomer to the active (S)-enantiomer, this process can be inefficient and vary among individuals.[2][3][4] Direct synthesis of the enantiomerically pure (S)-form is therefore highly desirable to ensure a consistent therapeutic effect and minimize potential side effects associated with the inactive enantiomer.[3]

This guide focuses on three principal strategies for achieving high enantiopurity in the synthesis of this compound:

-

Chiral Resolution: Separation of a racemic mixture.

-

Asymmetric Synthesis: Stereoselective creation of the chiral center.

-

Biocatalysis: Enzyme-mediated stereospecific transformations.

Classical Approach: Chiral Resolution of Racemic Acid

Chiral resolution is a well-established technique for separating enantiomers from a racemic mixture.[5][6] The most common method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine.[5][6] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]

Principle of Diastereomeric Salt Formation

The carboxylic acid group of racemic 2-(4-chlorophenyl)-3-methylbutanoic acid provides a handle for reaction with a chiral base. The resulting salts, (S)-acid-(S)-base and (R)-acid-(S)-base, are diastereomers and thus have distinct physical properties.

Workflow for Chiral Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution using (R)-(-)-2-Amino-1-butanol

This protocol is adapted from methodologies used for the resolution of similar 2-arylpropionic acids.[7]

-

Salt Formation: Dissolve racemic 2-(4-chlorophenyl)-3-methylbutanoic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Add an equimolar amount of (R)-(-)-2-amino-1-butanol.

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical optimization.

-

Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.

-

Purification and Analysis: Filter the precipitate, wash with water, and dry. Determine the enantiomeric excess (e.e.) by chiral HPLC.[8]

Evaluation of Chiral Resolution

| Advantages | Disadvantages |

| Well-established and scalable technology. | Theoretical maximum yield is 50% for the desired enantiomer without a racemization step.[5] |

| Relatively simple experimental setup. | The undesired enantiomer is often discarded, leading to waste. |

| Can be cost-effective for certain substrates. | Requires screening of resolving agents and crystallization conditions.[5] |

| The process can be laborious and time-consuming.[5] |

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis aims to create the desired stereocenter selectively, thereby avoiding the formation of a racemic mixture and the inherent 50% yield limitation of classical resolution.[5] For 2-arylpropionic acids, asymmetric hydrogenation of a suitable prochiral precursor is a powerful and widely adopted strategy.[9][10][11]

Asymmetric Hydrogenation

This approach involves the hydrogenation of an α,β-unsaturated carboxylic acid precursor in the presence of a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, directs the addition of hydrogen to one face of the double bond, leading to a preponderance of one enantiomer.

Asymmetric Hydrogenation Pathway

Caption: General scheme for asymmetric hydrogenation.

Key Considerations for Asymmetric Hydrogenation

-

Catalyst System: The choice of the metal (e.g., Ruthenium, Rhodium, Iridium) and the chiral ligand (e.g., BINAP, Josiphos, PhanePhos) is paramount for achieving high enantioselectivity and turnover numbers.[9][10][12] The Noyori asymmetric hydrogenation, utilizing Ruthenium-BINAP catalysts, is a benchmark in this field.[10]

-

Substrate Synthesis: The synthesis of the prochiral α,β-unsaturated acid precursor is a critical preceding step. This can often be achieved through condensation reactions of a corresponding aryl aldehyde or ketone.

-

Reaction Conditions: Parameters such as hydrogen pressure, temperature, solvent, and substrate-to-catalyst ratio must be carefully optimized to maximize both yield and enantiomeric excess.

Exemplary Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

This is a generalized protocol based on established procedures for similar substrates.[9][10]

-

Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a pressure reactor with the prochiral precursor, a suitable solvent (e.g., methanol), and the chiral Ruthenium catalyst (e.g., Ru(OAc)₂[(S)-BINAP]).

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired level (e.g., 4-100 atm). Heat the reaction mixture to the optimal temperature (e.g., 25-80 °C) and stir until the reaction is complete (monitored by TLC or HPLC).

-

Workup: After cooling and venting the reactor, remove the solvent under reduced pressure.

-

Purification: Purify the crude product, typically by chromatography or crystallization, to yield the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess using chiral HPLC or GC.

Evaluation of Asymmetric Synthesis

| Advantages | Disadvantages |

| High potential for excellent enantioselectivity (>99% e.e.). | Chiral catalysts and ligands can be expensive. |

| Atom-economical, with high theoretical yields. | Requires synthesis of a specific prochiral precursor. |

| Avoids the generation of the unwanted enantiomer. | Sensitive to impurities that can poison the catalyst. |

| Can be adapted for large-scale industrial production.[11] | Requires specialized equipment for handling hydrogen gas under pressure. |

Biocatalysis: The Green Chemistry Approach

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemo-selectivity under mild reaction conditions.[13][14] For the synthesis of chiral acids like this compound, enzyme-catalyzed kinetic resolution is a particularly effective strategy.[15][16][17]

Principle of Enzymatic Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For the synthesis of the target acid, this is often achieved through the stereoselective hydrolysis of a racemic ester precursor. An esterase or lipase will preferentially hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester largely unreacted.

Enzymatic Kinetic Resolution Workflow

Caption: Biocatalytic kinetic resolution of a racemic ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is based on the kinetic resolution of related 2-arylpropionate esters.[15][16]

-

Substrate Preparation: Synthesize the racemic ethyl or methyl ester of 2-(4-chlorophenyl)-3-methylbutanoic acid via standard esterification of the racemic acid.[18][19]

-

Enzymatic Reaction: Suspend the racemic ester in a phosphate buffer solution (pH ~7-8). Add the chosen lipase (e.g., Candida antarctica Lipase B, often immobilized as Novozym 435). Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the conversion and the enantiomeric excess of the produced acid by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the product acid and the remaining ester.

-

Workup and Separation: Once the optimal conversion is reached, acidify the mixture to stop the enzymatic reaction. Extract the unreacted (R)-ester with an organic solvent (e.g., ethyl acetate). The desired (S)-acid will remain in the aqueous phase as its carboxylate salt.

-

Isolation: Further acidify the aqueous phase to precipitate the (S)-acid, which can then be isolated by filtration or extraction.

Evaluation of Biocatalysis

| Advantages | Disadvantages |

| Extremely high enantioselectivity is often achievable. | Limited to a 50% theoretical yield for the desired product in a standard kinetic resolution. |

| Reactions are conducted under mild, environmentally friendly conditions (aqueous media, moderate temperatures).[13] | Enzyme stability and activity can be sensitive to reaction conditions. |

| Enzymes can be immobilized and reused, reducing costs.[16] | Requires screening of different enzymes to find one with suitable activity and selectivity. |

| Reduces the need for hazardous reagents and solvents. | Substrate scope can be limited for some enzymes. |

Comparative Summary and Future Outlook

The choice of synthetic route for this compound depends on several factors, including the required scale, desired enantiopurity, cost considerations, and available equipment.

| Method | Typical e.e. | Max Yield | Key Strengths | Key Challenges |

| Chiral Resolution | >98% | 50% | Scalable, established technology | Wasteful without racemization, laborious |

| Asymmetric Hydrogenation | >99% | ~100% | High efficiency, atom-economical | High cost of catalysts, specialized equipment |

| Biocatalytic Resolution | >99% | 50% | Green, highly selective, mild conditions | 50% yield limit, requires enzyme screening |

The field of enantioselective synthesis is continually evolving. Future advancements are likely to focus on the development of more efficient and cost-effective catalysts for asymmetric synthesis. In biocatalysis, protein engineering and the discovery of novel enzymes are expanding the toolbox for creating chiral molecules.[15][16] Furthermore, the development of dynamic kinetic resolution processes, which combine enzymatic resolution with in situ racemization of the unwanted enantiomer, offers a pathway to overcome the 50% yield limitation of traditional kinetic resolutions, merging the benefits of both biocatalysis and high-yield synthesis.

References

-

Hutt, A. J., & Caldwell, J. (1995). Stereoselective metabolism of anti-inflammatory 2-arylpropionates. PubMed. [Link]

-

Cannata, V., & Piani, S. (1991). Asymmetric Synthesis of 2-Arylpropionic Acids. Taylor & Francis Online. [Link]

-

Park, S., & Lee, D. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. National Institutes of Health (NIH). [Link]

-

Jackson, W. R., et al. (1991). Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds. ResearchGate. [Link]

-

Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]

-

Wang, L., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers. [Link]

-

Siódmiak, J., & Marszałł, M. P. (2017). Mechanism of metabolic chiral inversion of profens. ResearchGate. [Link]

-

Wang, L., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. National Institutes of Health (NIH). [Link]

-

Nikalje, A. P. G., et al. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. PubMed Central. [Link]

-

Shwetha, S., et al. (2017). Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. Pharma Scholars Library. [Link]

-

Cardellicchio, C., et al. (2007). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. ResearchGate. [Link]

-

Nikalje, A. P. G., et al. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC Publishing. [Link]

-

Park, S., & Lee, D. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. ResearchGate. [Link]

-

Kourounakis, A. P., & Kourounakis, P. N. (1998). Synthesis of some 2-arylpropionic acid amides as prodrugs. ResearchGate. [Link]

- Tilstam, U., & Hupe, A. (1991). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

-

Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]

-

KANTO CHEMICAL CO.,INC. Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.. [Link]

-

Wainer, I. W., & Doyle, T. D. (1984). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]

-

Wikipedia. Chiral resolution. Wikipedia. [Link]

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]

-

Kumobayashi, H. (2015). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Scholarship@Takeda. [Link]

-

Baving, M. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

-

Moreno, C. J., et al. Asymmetric synthetic methodologies for the preparation of... ResearchGate. [Link]

-

Ponra, S., et al. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. PubMed. [Link]

-

Sheldon, R. A., & Woodley, J. M. (2018). Biocatalysis for Biobased Chemicals. PubMed Central. [Link]

-

Hammer, S. C., et al. (2017). State-of-the-Art Biocatalysis. PubMed Central. [Link]

-

chemeurope.com. Chiral resolution. chemeurope.com. [Link]

Sources

- 1. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

- 2. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. researchgate.net [researchgate.net]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Chiral_resolution [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 12. Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biocatalysis for Biobased Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. State-of-the-Art Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]

- 16. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of (S)-2-(4-Chlorophenyl)-3-methylbutanoic Acid (Tarenflurbil)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid, widely known in the scientific literature as Tarenflurbil (formerly Flurizan™), represents a significant case study in the development of disease-modifying therapies for Alzheimer's disease (AD). As the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, Tarenflurbil was engineered to minimize cyclooxygenase (COX) inhibition while capitalizing on a distinct mechanism: the selective modulation of γ-secretase. This guide provides a comprehensive technical overview of its primary mechanism of action, detailing its role as a selective amyloid-β42 (Aβ42)-lowering agent (SALA). We will dissect the molecular interactions, the downstream consequences on amyloid precursor protein (APP) processing, and the experimental methodologies used to validate these effects. Despite promising preclinical data, Tarenflurbil ultimately did not demonstrate clinical efficacy in Phase III trials, a critical outcome that offers valuable lessons for future drug development in the neurodegenerative space.[1][2] This document synthesizes the mechanistic data, experimental protocols, and clinical findings to serve as an authoritative resource for the scientific community.

Introduction: The Amyloid Hypothesis and the Rationale for Tarenflurbil

The development of Tarenflurbil was firmly rooted in the amyloid cascade hypothesis, a central theory in AD research.[3] This hypothesis posits that the initiating pathological event in AD is the accumulation and aggregation of the amyloid-β (Aβ) peptide, particularly the 42-amino acid isoform (Aβ42), in the brain parenchyma. Aβ peptides are generated from the sequential proteolytic cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[4][5]

The γ-secretase complex is an intramembrane protease responsible for the final cut of APP, which releases Aβ peptides of varying lengths.[6] While Aβ40 is the most abundant species, the longer Aβ42 form is considered more hydrophobic, prone to aggregation, and neurotoxic, making it a primary therapeutic target.[4]

Early research revealed that certain NSAIDs could selectively lower Aβ42 production in vitro.[7] This activity was found to be independent of their COX-inhibiting properties. Tarenflurbil, the R-enantiomer of flurbiprofen, was identified as a compound that retained this Aβ42-lowering effect while being largely devoid of COX activity, thereby promising a better safety profile for chronic use.[8] This positioned Tarenflurbil as a potential first-in-class γ-secretase modulator (GSM) aimed at altering the root cause of AD pathogenesis.

Primary Mechanism of Action: Allosteric Modulation of γ-Secretase

Tarenflurbil's core mechanism is not the inhibition of γ-secretase, but its modulation . This is a critical distinction. Complete inhibition of γ-secretase is undesirable because the enzyme processes other vital substrates, most notably Notch, a protein crucial for cell-fate decisions.[9] Blocking Notch processing can lead to severe toxicities. Tarenflurbil was designed to circumvent this by selectively altering how γ-secretase cleaves APP.[10]

A Selective Aβ42-Lowering Agent (SALA)

Tarenflurbil functions by subtly shifting the site of APP cleavage by γ-secretase. Instead of preventing the enzyme from cutting, it causes the cleavage to occur at different positions, resulting in a product profile that is less pathogenic. Specifically, Tarenflurbil's action leads to:

-

A decrease in the production of Aβ42. [11]

-

An increase in the production of shorter, less amyloidogenic Aβ fragments, such as Aβ38. [8][10]

This modulation effectively reduces the concentration of the primary neurotoxic species without shutting down essential physiological pathways.[10]

Molecular Target Interaction: Binding to the APP Substrate

Initial hypotheses suggested that Tarenflurbil might bind directly to the γ-secretase complex, perhaps to its catalytic subunit, presenilin. However, compelling evidence later suggested a novel mechanism: Tarenflurbil binds directly to the APP transmembrane substrate, not the enzyme itself. [9][10] This interaction is thought to induce a conformational change in APP, which in turn alters its presentation to the γ-secretase active site, favoring cleavage at position 38 over position 42.[10] This allosteric modulation of the substrate, rather than the enzyme, is a key feature of its mechanism.

The following diagram illustrates this proposed mechanism of action.

Caption: Tarenflurbil's modulation of APP processing by γ-secretase.

Experimental Validation of the Mechanism

Validating the mechanism of a γ-secretase modulator requires a multi-faceted approach, combining cell-based assays with cell-free systems to isolate and characterize the compound's direct effects.

Protocol: In Vitro Aβ Quantification in a Cellular Context

This protocol is designed to determine a compound's efficacy and potency in reducing secreted Aβ42 in a physiologically relevant environment.

Objective: To quantify the dose-dependent effect of Tarenflurbil on the secretion of Aβ40 and Aβ42 from cultured cells overexpressing human APP.

Methodology:

-

Cell Culture:

-

Utilize a human neuroblastoma cell line (e.g., SH-SY5Y) or Chinese Hamster Ovary (CHO) cells stably transfected to overexpress a human APP isoform (e.g., APP695 or APP751 carrying the Swedish mutation, which enhances β-secretase cleavage and increases overall Aβ production).

-

Culture cells to ~80% confluency in appropriate media (e.g., DMEM/F12 with 10% FBS and selection antibiotic).

-

-

Compound Treatment:

-

Prepare a serial dilution of Tarenflurbil (e.g., from 1 nM to 100 µM) in serum-free cell culture media.

-

Wash the cell monolayers with PBS and replace the media with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for a defined period (e.g., 16-24 hours) to allow for APP processing and Aβ secretion.

-

-

Sample Collection & Analysis:

-

Collect the conditioned media from each well.

-

Centrifuge the media to pellet any detached cells or debris.

-

Analyze the supernatant for Aβ40 and Aβ42 concentrations using a sandwich enzyme-linked immunosorbent assay (ELISA).[12] Commercial kits are widely available for this purpose.

-

-

Data Interpretation:

-

Plot the concentrations of Aβ42 and Aβ40 against the log of the Tarenflurbil concentration.

-

Calculate the EC50 value for Aβ42 reduction.

-

Causality Check: A true modulator should show a decrease in Aβ42 and often a concurrent increase in shorter fragments like Aβ38 (if measured). A non-selective inhibitor would decrease both Aβ40 and Aβ42. The ratio of Aβ42/Aβ40 is a critical parameter.

-

The following diagram illustrates this experimental workflow.

Caption: Workflow for cell-based Aβ quantification assay.

Putative Secondary Mechanisms

While γ-secretase modulation is the primary mechanism, other activities have been explored, though their contribution to in-vivo effects remains less clear.

-

PPARα Agonism: Some studies have investigated whether Tarenflurbil or related compounds interact with Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a key role in lipid metabolism and inflammation.[13][14] Activation of PPARα in astrocytes has been shown to enhance Aβ uptake and degradation.[13] While intriguing, the direct and potent agonism of Tarenflurbil at PPARα has not been definitively established as a primary driver of its effects in AD models.

Preclinical and Clinical Evidence: A Summary

The journey of Tarenflurbil from bench to bedside provides a critical lesson in translational medicine.

Preclinical Data

In preclinical studies, Tarenflurbil showed significant promise. In transgenic mouse models of AD, long-term treatment resulted in:

-

Reduced Aβ42 levels in the brain.[11]

-

Lowered amyloid plaque deposition.[11]

-

Amelioration of associated pathological findings.[11]

These encouraging results, combined with a favorable safety profile, provided a strong rationale for advancing the compound into human trials.[11]

Clinical Trial Outcomes

Tarenflurbil was evaluated in a large-scale clinical program for mild AD.

| Trial Phase | Patient Population | Key Findings | Outcome |

| Phase II | Mild to Moderate AD | Showed a dose-related slowing of decline in activities of daily living and global function, particularly in the mild AD subgroup at the 800 mg twice-daily dose.[15] | Promising signal, supported moving to Phase III. |

| Phase III | Mild AD | The large, 18-month trial failed to meet its primary endpoints. Tarenflurbil did not produce a significant benefit in either cognition (ADAS-cog) or activities of daily living (ADCS-ADL) compared to placebo.[1][2] | Development for AD was halted. |

Table 1: Summary of Tarenflurbil Clinical Trial Outcomes.

The failure of the Phase III trial sparked considerable debate.[16] Potential reasons cited for the lack of efficacy include:

-

Insufficient Potency and Brain Penetration: The concentration of the drug reaching the central nervous system may have been insufficient to meaningfully engage the target and lower Aβ42.[11][16] Studies in humans showed no significant change in cerebrospinal fluid (CSF) Aβ42 levels at the doses tested.[6][11]

-

Timing of Intervention: It is possible that by the time patients exhibit even mild symptoms of AD, the amyloid-driven pathological cascade is too advanced to be reversed by only lowering Aβ42 production.[11]

Conclusion and Future Directions

This compound (Tarenflurbil) is a well-characterized γ-secretase modulator that selectively lowers the production of the neurotoxic Aβ42 peptide by binding to the APP substrate. While its mechanism is elegant and it demonstrated clear activity in preclinical models, its failure in Phase III clinical trials underscores the immense challenges in developing effective treatments for Alzheimer's disease.

The Tarenflurbil story provides invaluable insights for the field. It highlights the critical importance of confirming target engagement in humans (e.g., via CSF biomarkers) and raises questions about the required potency for γ-secretase modulators.[11] While Tarenflurbil itself did not succeed, the principle of γ-secretase modulation remains a valid therapeutic strategy, with next-generation, more potent compounds currently under investigation.[10] The rigorous study of Tarenflurbil's mechanism has paved the way for a more sophisticated approach to targeting the amyloid pathway.

References

- Benchchem. Tarenflurbil's Mechanism of Action in Alzheimer's Disease: A Technical Whitepaper.

- Neurology Today. In A Large Clinical Trial, Gamma-Secretase Inhibitor Tarenflurbil is Found Ineffective for Mild Alzheimer Disease.

- Gervais, F., et al. Tarenflurbil: Mechanisms and Myths. JAMA Neurology.

- Xia, W. γ-Secretase Modulator in Alzheimer's Disease: Shifting the End. Journal of Alzheimer's Disease.

- Taylor & Francis. Tarenflurbil – Knowledge and References.

- Wilcock, G.K., et al. Efficacy and safety of tarenflurbil in mild to moderate Alzheimer's disease: a randomised phase II trial. The Lancet Neurology.

- GeriPal. Tarenflurbil for Alzheimer Disease: A novel agent meets with great disappointment.

- Imbimbo, B.P. Why did tarenflurbil fail in Alzheimer's disease? Expert Opinion on Investigational Drugs.

- Drug Discovery Opinion. Novel Mechanism of γ-Secretase Modulation.

- PubMed. Natural product extracts that reduce accumulation of the Alzheimer's amyloid beta peptide: selective reduction in A beta42.

- Neurology.org. No advantage of Aβ42-lowering NSAIDs for prevention of Alzheimer dementia in six pooled cohort studies.

- Scholars@Duke. No advantage of A beta 42-lowering NSAIDs for prevention of Alzheimer dementia in six pooled cohort studies.

- PubMed Central. Selective amyloid-β lowering agents.

- Harvard DASH. Selective Amyloid-β Lowering Agents.

- National Institutes of Health. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780.

- National Institutes of Health. Activation of PPARα enhances astroglial uptake and degradation of β-amyloid.

- PubMed. Discovery of novel modulators for the PPARα (peroxisome proliferator activated receptor α): Potential therapies for nonalcoholic fatty liver disease.

Sources

- 1. neurologytoday.aan.com [neurologytoday.aan.com]

- 2. Tarenflurbil for Alzheimer Disease: A novel agent meets with great disappointment [geripal.org]

- 3. benchchem.com [benchchem.com]

- 4. Selective amyloid-β lowering agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Novel Mechanism of γ-Secretase Modulation – Drug Discovery Opinion [drugdiscoveryopinion.com]

- 10. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tarenflurbil: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural product extracts that reduce accumulation of the Alzheimer's amyloid beta peptide: selective reduction in A beta42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of PPARα enhances astroglial uptake and degradation of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel modulators for the PPARα (peroxisome proliferator activated receptor α): Potential therapies for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of tarenflurbil in mild to moderate Alzheimer's disease: a randomised phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Why did tarenflurbil fail in Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-2-(4-Chlorophenyl)-3-methylbutanoic Acid

Introduction

This compound is a chiral carboxylic acid. Its enantiomers and related structures are of interest in metabolic studies, particularly as it is recognized as a metabolite of the synthetic pyrethroid insecticide, fenvalerate.[1][2] Accurate structural elucidation and confirmation are paramount in drug development, metabolomics, and regulatory science. Spectroscopic techniques provide the definitive data required for unambiguous identification and characterization of such molecules.

This technical guide offers a comprehensive overview of the principal spectroscopic data for this compound. As a senior application scientist, the following sections are structured not merely as a data repository, but as a practical guide to understanding the "why" behind the data. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, grounded in fundamental principles and supported by detailed, field-proven protocols.

Molecular Properties at a Glance

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonym(s) | Esfenvalerate Free Acid Metabolite | [1][2] |

| CAS Number | 55332-38-2 | [2][3] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [2][3] |

| Molecular Weight | 212.67 g/mol | [2][3] |

| Structure | CC(C)--INVALID-LINK--=O)c1ccc(Cl)cc1 | [2] |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. For this compound, it allows for the precise mapping of each proton's chemical environment.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The following table outlines the predicted chemical shifts (δ) and coupling patterns. These predictions are based on established substituent effects in similar chemical structures.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-a | 12.0 - 10.0 | Singlet, broad | 1H | N/A | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |

| H-b, H-b' | 7.35 - 7.25 | Doublet | 2H | ~8.5 | Aromatic protons ortho to the electron-withdrawing chlorine atom are deshielded. They are coupled to H-c. |

| H-c, H-c' | 7.25 - 7.15 | Doublet | 2H | ~8.5 | Aromatic protons meta to the chlorine atom. They are coupled to H-b. |

| H-d | 3.25 - 3.15 | Doublet | 1H | ~9.5 | The methine proton alpha to both the aromatic ring and the carbonyl group is significantly deshielded and coupled to H-e. |

| H-e | 2.40 - 2.25 | Multiplet | 1H | ~9.5, ~6.8 | The methine proton of the isopropyl group is coupled to both H-d and the two methyl groups (H-f). |

| H-f, H-f' | 1.10 - 0.90 | Doublet of Doublets | 6H | ~6.8 | The two diastereotopic methyl groups of the isopropyl moiety are coupled to H-e. They may appear as two distinct doublets. |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-